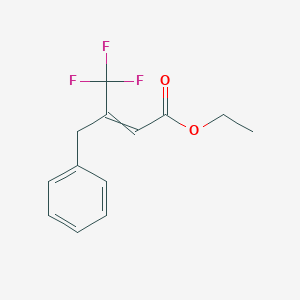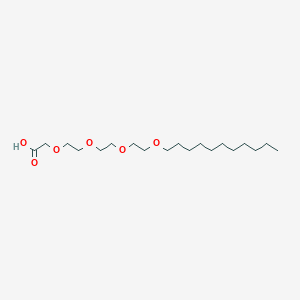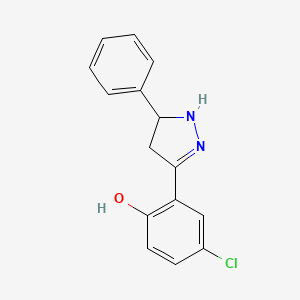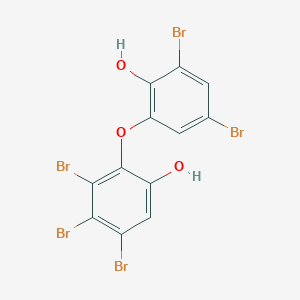
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms attached to the phenol rings, which significantly influence its chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- typically involves the bromination of phenolic precursors. The process generally includes the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to introduce bromine atoms at specific positions on the aromatic ring. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Formation of the Phenoxy Linkage: The brominated phenol is then reacted with another brominated phenol derivative to form the phenoxy linkage. This step often requires a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of less brominated phenolic compounds.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxyl (OH-) or amino (NH2-) groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOH, NH3, often in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less brominated phenols.
Substitution: Phenolic derivatives with different substituents replacing the bromine atoms.
Applications De Recherche Scientifique
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of multiple bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- involves its interaction with biological molecules. The bromine atoms can form halogen bonds with various molecular targets, influencing their activity. The compound may also undergo redox reactions, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4,6-tribromo-: Another brominated phenol with three bromine atoms at different positions.
3,5-Dibromophenol: A simpler brominated phenol with two bromine atoms.
2,3,5-tribromo-6-(2,4-dibromophenoxy)phenol: A closely related compound with a similar structure but different bromination pattern.
Uniqueness
Phenol, 3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)- is unique due to its specific bromination pattern and the presence of the phenoxy linkage. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
170473-61-7 |
|---|---|
Formule moléculaire |
C12H5Br5O3 |
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
3,4,5-tribromo-2-(3,5-dibromo-2-hydroxyphenoxy)phenol |
InChI |
InChI=1S/C12H5Br5O3/c13-4-1-6(15)11(19)8(2-4)20-12-7(18)3-5(14)9(16)10(12)17/h1-3,18-19H |
Clé InChI |
WMMMSBGZKIDZDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2O)Br)Br)Br)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


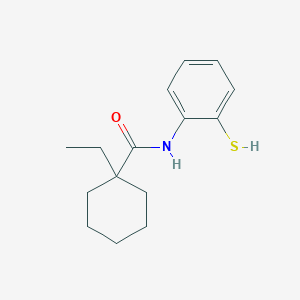
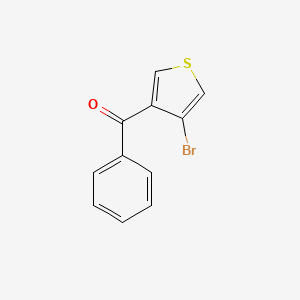
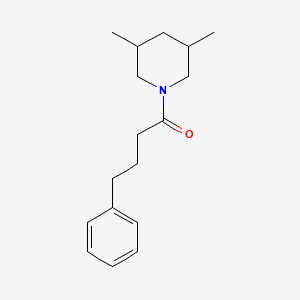
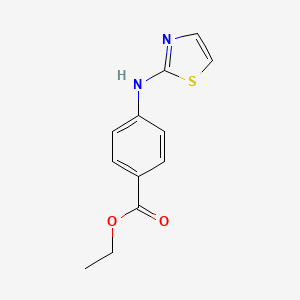
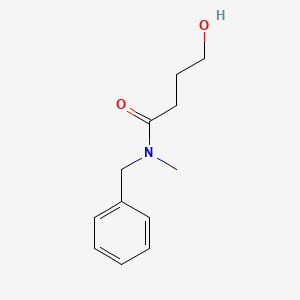
![2-{2,4,6-Trimethyl-3,5-bis[(1H-pyrazol-1-yl)methyl]phenoxy}pyridine](/img/structure/B15165193.png)
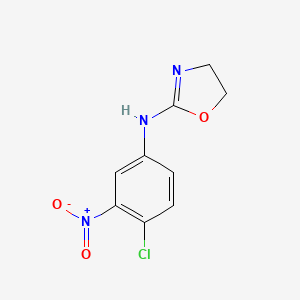
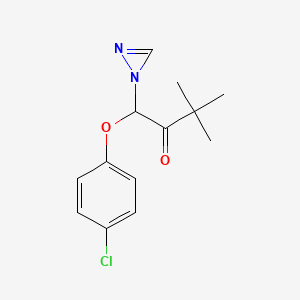
![2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15165204.png)
![[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile](/img/structure/B15165209.png)
![4-[3-[7-(2-Quinolinylmethoxy)-2-naphthyloxy]propyl]benzoic acid](/img/structure/B15165214.png)
